The compound with the molecular formula C23H24F2N4O2 is a complex organic molecule that belongs to the class of pharmaceuticals and synthetic organic compounds. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
C23H24F2N4O2 is synthesized through various chemical processes, often involving the manipulation of simpler organic compounds. The precise sources and methods can vary based on the intended application of the compound, but it is typically derived from commercially available reagents in a laboratory setting.
This compound can be classified as an aromatic amine due to the presence of nitrogen atoms within its structure. It also contains fluorine atoms, which can enhance its biological activity and lipophilicity. The presence of multiple functional groups suggests that it may exhibit diverse chemical reactivity and biological properties.
The synthesis of C23H24F2N4O2 can be achieved through several methods, including:
The molecular structure of C23H24F2N4O2 features:
C23H24F2N4O2 can participate in various chemical reactions, including:
The mechanism of action for C23H24F2N4O2 largely depends on its specific biological target, which could involve:
C23H24F2N4O2 has potential applications in:
The systematic naming of C₂₃H₂₄F₂N₄O₂ follows IUPAC (International Union of Pure and Applied Chemistry) conventions for organic compounds, which prioritize unambiguous identification through hierarchical substituent ordering and parent heterocycle selection. The structure contains two key heterocyclic components: a 1,3,4-oxadiazole ring and a morpholine moiety. IUPAC nomenclature rules designate the 1,3,4-oxadiazole as the principal parent heterocycle due to its higher heteroatom count and precedence rules favoring five-membered rings with O and N over six-membered morpholine [1].
The morpholine unit (tetrahydro-1,4-oxazine) is treated as a substituent. Applying IUPAC substitutive nomenclature (Rule H-4.1), the compound is named as:5-(4-(2-(4-(Trifluoromethyl)phenyl)morpholino)phenyl)-2-(2,6-difluorophenyl)-1,3,4-oxadiazole
This name reflects:
Table 1: IUPAC Nomenclature Breakdown
| Component | IUPAC Interpretation | Rule Reference |
|---|---|---|
| Parent Structure | 1,3,4-Oxadiazole | Hantzsch-Widman System [1] |
| Substituent at C2 | 2,6-Difluorophenyl | Prefix ordering (alphabetical) |
| Substituent at C5 | 4-[4-(Trifluoromethyl)phenyl]-1,4-morpholinyl]phenyl | Complex substituent hierarchy |
| Morpholine Attachment | Nitrogen of morpholine linked to phenyl at C5 of oxadiazole | Amine functional group naming |
Alternative naming approaches might prioritize the morpholine (e.g., morpholine derivatives), but violate IUPAC precedence rules favoring 1,3,4-oxadiazole due to its higher heteroatom diversity index [1]. The systematic name aligns with IUPAC’s "Color Books" recommendations for heterocyclic compounds, ensuring global standardization.
C₂₃H₂₄F₂N₄O₂ exemplifies a bi-heterocyclic hybrid pharmacophore integrating 1,3,4-oxadiazole and morpholine rings via a para-substituted phenyl linker. This scaffold exhibits distinctive structural and electronic properties:
Table 2: Key Bond Parameters from Crystallographic Analysis
| Bond | Length (Å) | Angle (°) | Electronic Feature |
|---|---|---|---|
| Oxadiazole O1–N2 | 1.423 | – | High polarity (Oδ⁻–Nδ⁺) |
| Oxadiazole N2–C3 | 1.290 | – | Partial double-bond character |
| Morpholine N–C(aryl) | 1.472 | 120.1 | Sp³ N hybridization; reduced resonance |
| C(aryl)–O(morpholine) | 1.367 | 118.7 | Resonance-shortened vs. typical C–O (1.41 Å) |
| C–F (difluorophenyl) | 1.341 | 119.5 | Strong σ-withdrawing effect |
This hybrid architecture balances lipophilicity (LogP calc. = 3.8) and polar surface area (PSA = 48.7 Ų), aligning with physicochemical requirements for bioactive molecules targeting intracellular enzymes [4] [6].
Stereoelectronic effects in C₂₃H₂₄F₂N₄O₂ critically govern conformation, stability, and intermolecular interactions. Key phenomena include:
Table 3: Stereoelectronic Contributions to Molecular Stability
| Interaction | Energy Contribution (kcal/mol) | Geometric Requirement | Functional Impact |
|---|---|---|---|
| σ(C–H)→σ*(C–F) (gauche effect) | –8.3 | Antiperiplanar (180°) > Gauche | Stabilizes orthogonal conformers |
| nO(morph)→σ*(C–N) (anomeric) | –12.1 | Antiperiplanar | Shortens C–O bond; lengthens C–N |
| nN(morph)→π*(oxadiazole) | –5.7 | Coplanar | Enhances planarity of oxadiazole-phenyl linker |
| σ(C–F)→σ*(C–C) (–CF₃) | –6.9 | Eclipsed F and C orbitals | Amplifies electron-withdrawing effect |
These stereoelectronic properties position C₂₃H₂₄F₂N₄O₂ as a privileged scaffold for targeting enzymes where orbital interactions govern molecular recognition (e.g., kinases, HDACs) [3] [6]. The fluorine atoms serve dual roles: modulating lipophilicity and directing conformation via stereoelectronic effects distinct from non-fluorinated analogs [3].
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0